molecular formula C9H11IN2 B1338217 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide CAS No. 7181-87-5

1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide

Cat. No. B1338217
CAS RN: 7181-87-5
M. Wt: 274.1 g/mol
InChI Key: RQGURHMTNSNBQX-UHFFFAOYSA-M
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Description

“1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide” is a chemical compound that has been used in various applications . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of “1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide” involves a reaction with 1H-benzo[d]imidazole, potassium carbonate (K2CO3), and methyl iodide (MeI) in acetonitrile. The mixture is stirred and heated under a pre-heated 83 °C oil-bath for 18 hours .


Molecular Structure Analysis

The molecular structure of “1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide” is characterized by a benzimidazole core with two methyl groups attached to one of the nitrogen atoms .


Chemical Reactions Analysis

This compound has been used as a catalyst in various chemical reactions, including Domino ring-opening redox amidation, Knoevenagel condensation, intramolecular stereoselective protonation, Grignard allylic substitution, and acylation of alcohols .


Physical And Chemical Properties Analysis

“1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide” is a solid at room temperature. It is highly soluble in water and other polar solvents .

Scientific Research Applications

Umpolung Reactions

Umpolung reactions, which invert the normal reactivity of carbonyl compounds, are another area where 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide finds application. This is particularly useful in building complex molecular architectures that are otherwise challenging to construct.

These applications demonstrate the versatility of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide in scientific research, particularly in organic synthesis and pharmaceutical chemistry . Its role as a catalyst in these reactions underscores its importance in advancing the field of chemical synthesis.

Safety And Hazards

This compound is associated with certain hazards. It has been classified with the signal word “Warning” and hazard statements H302, H312, H332, and H413, indicating potential harm if swallowed, in contact with skin, or if inhaled, and potential long-term harmful effects to aquatic life .

Future Directions

While specific future directions for “1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide” are not mentioned in the sources, imidazole derivatives in general have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, it is likely that research into the applications of “1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide” and similar compounds will continue.

properties

IUPAC Name

1,3-dimethylbenzimidazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N2.HI/c1-10-7-11(2)9-6-4-3-5-8(9)10;/h3-7H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGURHMTNSNBQX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C2=CC=CC=C21)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473829
Record name 1,3-Dimethyl-1H-benzimidazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide

CAS RN

7181-87-5
Record name 7181-87-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dimethyl-1H-benzimidazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide?

A: 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide exhibits a distinct cation-anion arrangement. The cation comprises a planar structure, with all non-hydrogen atoms, except oxygen, lying in the same plane. [] This planarity is significant for potential interactions with other molecules. The crystal structure reveals layers of cations and anions, held together by O—H⋯I hydrogen bonds. [] Additionally, π–π stacking interactions contribute to the stability of the crystal lattice. []

Q2: How can the structure of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide be modified for potential applications in sensing?

A: Research on similar compounds suggests that modifications to the benzimidazolium skeleton can significantly alter fluorescence properties. [] For instance, incorporating substituents like -Br, -H, and -OMe can tune the compound's response to specific analytes. [] This tunability makes 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide and its derivatives promising candidates for developing sensitive and selective fluorescent probes.

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